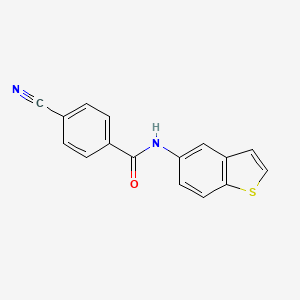

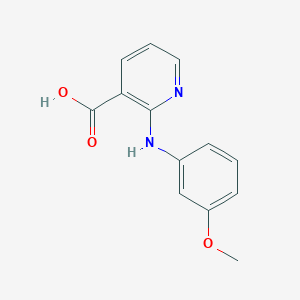

2-(3-Methoxy-phenylamino)-nicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of “1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone” was established using Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-Vis spectral methods .Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and functional groups. While specific reactions for “2-(3-Methoxy-phenylamino)-nicotinic acid” are not available, the reactions of related compounds might provide some insights .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental and computational methods. For instance, the properties of “1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone” were investigated using Gaussian software .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

2-(3-Methoxy-phenylamino)-nicotinic acid is involved in the synthesis of various compounds with potential biological activities. For instance, the preparation and screening of 6-substituted nicotinamides, including derivatives of this compound, have indicated moderate activity against certain cancers in preliminary studies (Ross, 1967). Additionally, the development of N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid showcases its utility in creating novel herbicides with significant activity against various plant species (Yu et al., 2021).

Molecular and Pharmacological Studies

Nicotinic acid, the core structure of this compound, binds to specific receptors in adipose tissue, impacting lipid metabolism and offering insights into its potential therapeutic uses beyond lipid regulation. The identification of receptors like PUMA-G and HM74 mediates the anti-lipolytic effect of nicotinic acid, which is crucial for understanding its mechanism of action in the treatment of dyslipidemia (Tunaru et al., 2003).

Crystal Structure and Chemical Properties

The study of 2-anilinonicotinic acids has elucidated the impact of molecular modifications on crystal packing and intermolecular interactions. This research helps in understanding how specific substitutions on the nicotinic acid molecule, such as the methoxy group in this compound, influence the formation of crystal structures and their potential applications in material science (Long & Li, 2010).

Antioxidative and Antimicrobial Activities

Copper complexes of nicotinic acid and aromatic carboxylic acids have been investigated for their superoxide dismutase (SOD) mimetic activity and antimicrobial properties. This research underscores the potential of nicotinic acid derivatives in developing therapeutics with antioxidative and antimicrobial functions (Suksrichavalit et al., 2008).

Vasorelaxation and Antioxidation

The exploration of thionicotinic acid derivatives has revealed their effects on vasorelaxation and antioxidation, indicating potential therapeutic applications in cardiovascular diseases. These findings demonstrate the broad spectrum of biological activities that can be achieved through structural modifications of nicotinic acid (Prachayasittikul et al., 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-methoxyanilino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-18-10-5-2-4-9(8-10)15-12-11(13(16)17)6-3-7-14-12/h2-8H,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLISMYSIFNNHFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=C(C=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2877438.png)

![6-[(6-Methylpyridin-2-yl)amino]-6-oxohexanoic acid](/img/structure/B2877442.png)

![2-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2877444.png)

![8-Azaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2877448.png)

![8-[(2,4-dimethylphenyl)sulfanyl]-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2877451.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2877453.png)

![methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate](/img/structure/B2877454.png)

![N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2877455.png)